molecular formula C8H8BrNO2 B15222056 2-(2-Bromo-6-methylpyridin-3-yl)acetic acid

2-(2-Bromo-6-methylpyridin-3-yl)acetic acid

Cat. No.: B15222056
M. Wt: 230.06 g/mol
InChI Key: GBYKIVPROUYCCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromo-6-methylpyridin-3-yl)acetic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 2-position and a methyl group at the 6-position of the pyridine ring, with an acetic acid moiety attached to the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloro-6-methylpyridine with bromotrimethylsilane to form 2-bromo-6-methylpyridine . This intermediate can then be further reacted with a suitable acetic acid derivative to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-6-methylpyridin-3-yl)acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

2-(2-Bromo-6-methylpyridin-3-yl)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Bromo-6-methylpyridin-3-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The bromine and acetic acid moieties can play crucial roles in binding to the target and influencing its function.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-methylpyridine: Lacks the acetic acid group but shares the bromine and methyl substitutions on the pyridine ring.

    2-(2-Chloro-6-methylpyridin-3-yl)acetic acid: Similar structure but with a chlorine atom instead of bromine.

    6-Methylpyridine-3-acetic acid: Lacks the bromine substitution.

Uniqueness

2-(2-Bromo-6-methylpyridin-3-yl)acetic acid is unique due to the combination of the bromine atom and the acetic acid group on the pyridine ring. This combination can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

2-(2-bromo-6-methylpyridin-3-yl)acetic acid

InChI

InChI=1S/C8H8BrNO2/c1-5-2-3-6(4-7(11)12)8(9)10-5/h2-3H,4H2,1H3,(H,11,12)

InChI Key

GBYKIVPROUYCCM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)CC(=O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.